Home > Products > Screening Compounds P126961 > Citalopram N-oxide
Citalopram N-oxide - 63284-72-0

Citalopram N-oxide

Catalog Number: EVT-340332
CAS Number: 63284-72-0
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Citalopram N-oxide is a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. [] It is formed through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [] Citalopram N-oxide is a racemic compound, existing as both R and S enantiomers. []

In scientific research, citalopram N-oxide serves as a valuable tool for studying the metabolism and pharmacokinetics of citalopram. [] Its presence in biological samples can provide insights into citalopram exposure and metabolism variations among individuals. [, ]

Citalopram

Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression and anxiety disorders. It acts by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels in the brain.

Relevance: Citalopram is the parent compound of Citalopram N-oxide. Citalopram is metabolized by the cytochrome P450 enzyme CYP2D6 to form Citalopram N-oxide.

Demethylcitalopram

Compound Description: Demethylcitalopram is a major metabolite of Citalopram and also exhibits some serotonin reuptake inhibition activity. Demethylcitalopram is formed by the demethylation of Citalopram.

Didemethylcitalopram

Compound Description: Didemethylcitalopram is a further metabolite of Citalopram, produced by the subsequent N-demethylation of Demethylcitalopram.

Citalopram Propionic Acid

Compound Description: Citalopram Propionic Acid is a minor metabolite of Citalopram formed through deamination.

Escitalopram

Compound Description: Escitalopram, commercially marketed as Lexapro, is the S-enantiomer of Citalopram and is also prescribed for similar conditions.

Source and Classification

Citalopram N-oxide is classified as a tertiary amine and an oxidized derivative of citalopram. It is formed through the metabolic process involving the oxidation of citalopram, primarily in the liver. The compound is categorized under psychoactive substances due to its relation to antidepressant activity. Citalopram itself is known for its efficacy in treating depression and anxiety disorders by enhancing serotonergic activity in the brain .

Synthesis Analysis

The synthesis of Citalopram N-oxide occurs predominantly through the metabolic pathway of citalopram. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which facilitate the N-demethylation and subsequent oxidation reactions.

  1. Oxidation Process:
    • Citalopram undergoes oxidation via enzymatic pathways where molecular oxygen or hydrogen peroxide acts as oxidizing agents.
    • The reaction typically occurs in the liver at physiological pH and temperature conditions (approximately 37°C).
    • The resulting product, Citalopram N-oxide, can be isolated from biological samples for further study.
  2. Parameters:
    • Optimal conditions for enzymatic activity include appropriate substrate concentration and enzyme availability.
    • The reaction kinetics can vary based on genetic polymorphisms affecting enzyme activity among individuals.
Molecular Structure Analysis

Citalopram N-oxide has a molecular formula of C20H22FNO2C_{20}H_{22}F_{N}O_{2} with a molecular weight of approximately 345.39 g/mol. The structural representation includes:

  • Core Structure: The compound retains the phthalane core structure characteristic of citalopram but features an additional oxygen atom bonded to the nitrogen atom from the dimethylamino group.
  • Functional Groups:
    • A fluorophenyl group
    • A dimethylaminopropyl side chain
    • An oxime functional group resulting from oxidation

The three-dimensional conformation of Citalopram N-oxide affects its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Citalopram N-oxide can participate in various chemical reactions:

  1. Reactivity with Biological Molecules:
    • As an oxidized form, it may interact with reactive oxygen species or other metabolites within biological systems.
    • It can also undergo hydrolysis or further oxidation under certain conditions.
  2. Formation of Other Metabolites:
    • Citalopram N-oxide may serve as a precursor to other metabolites through additional enzymatic transformations.
    • Studies have indicated that it can potentially lead to the formation of nitrosamines under specific oxidative conditions .
  3. Kinetics:
    • The rate of formation and degradation of Citalopram N-oxide can be influenced by factors such as enzyme concentration, substrate availability, and environmental pH.
Mechanism of Action

The mechanism by which Citalopram N-oxide exerts its effects is not fully elucidated but is presumed to relate closely to that of its parent compound, citalopram:

Physical and Chemical Properties Analysis

Citalopram N-oxide exhibits several notable physical and chemical properties:

  1. Solubility:
    • It is moderately soluble in organic solvents like ethanol and methanol but less so in water due to its lipophilic nature.
  2. Stability:
    • The compound is stable under normal physiological conditions but may degrade under extreme pH or temperature conditions.
  3. Spectroscopic Data:
    • Infrared spectroscopy shows characteristic absorption bands corresponding to functional groups present in the molecule.
    • Nuclear magnetic resonance spectroscopy provides insights into the molecular environment surrounding hydrogen atoms within the compound.
Applications

Citalopram N-oxide has several scientific applications:

  1. Pharmacokinetics Studies:
    • It serves as a critical marker for understanding the metabolism of citalopram in clinical settings.
  2. Toxicology Research:
    • Investigating its potential toxicological effects contributes to safety assessments for citalopram use.
  3. Drug Development:
    • Insights gained from studying Citalopram N-oxide can inform modifications to existing SSRIs or lead to new therapeutic agents targeting similar pathways.
Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Properties

Citalopram N-oxide is a pharmacologically significant metabolite of the antidepressant drug citalopram, bearing the systematic IUPAC name 3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropanamine oxide. Its molecular formula is C₂₀H₂₁FN₂O₂, with an average molecular weight of 340.39 g/mol and a monoisotopic mass of 340.1587 Da [2] [6]. The compound features a distinctive tertiary amine oxide functional group resulting from the oxidation of citalopram's dimethylamino moiety, fundamentally altering its electronic distribution and physicochemical behavior compared to the parent drug.

The molecule retains citalopram's tricyclic core structure comprising a benzofuran ring system linked to a fluorophenyl group, with the propylamine side chain modified to contain an N-oxide moiety. The chiral center at carbon 1 of the benzofuran ring persists in citalopram N-oxide, generating distinct (R)- and (S)-enantiomers. The (S)-enantiomer corresponds to escitalopram N-oxide, reflecting the stereospecific metabolism of the parent drug [3] [9]. Crystallographic data indicates that the N→O bond introduces significant polarity and alters molecular conformation due to repulsion between the oxygen atom and adjacent functional groups [2].

Table 1: Molecular Identifiers of Citalopram N-oxide

PropertyIdentifier
CAS Registry Number63284-72-0 (base), 62498-71-9 (hydrochloride)
SMILES NotationCN(C)(=O)CCCC1(OCC2=C1C=CC(=C2)C#N)C1=CC=C(F)C=C1
InChI KeyDIOGFDCEWUUSBQ-UHFFFAOYSA-N
ChEBI ID80602
HMDB IDHMDB0060654

Physicochemical Properties: Lipophilicity, pKa, and Stability

The introduction of the N-oxide functionality profoundly impacts key physicochemical parameters critical to drug distribution and metabolism. Experimental and predicted data indicate citalopram N-oxide exhibits a calculated logP of 2.64 (compared to citalopram's logP of ~3.4), reflecting reduced lipophilicity due to the polar N→O bond [2]. This aligns with its predicted water solubility of 0.002 g/L, classifying it as sparingly soluble. The compound's pKa (strongest basic) is 4.16, indicating weak basic character substantially reduced from citalopram's pKa of 9.59, with the quaternary ammonium oxide group remaining permanently protonated across physiological pH ranges [2] [4].

Stability assessments reveal sensitivity to reductive metabolic pathways and photochemical degradation. Under oxidative water treatment conditions (e.g., chlorination with NaOCl or ClO₂), citalopram N-oxide can undergo complex degradation pathways potentially yielding N-nitrosodimethylamine (NDMA), a concerning carcinogen [4]. The compound demonstrates thermal stability at recommended storage temperatures (-18°C), but exhibits limited stability in strongly acidic or reducing biological environments where enzymatic reduction to citalopram may occur [6] [7].

Table 2: Experimental and Predicted Physicochemical Properties

PropertyValuePrediction Method
logP2.64ChemAxon
Water Solubility0.002 g/LALOGPS
pKa (strongest basic)4.16ChemAxon
Polar Surface Area59.9 ŲChemAxon
Rotatable Bond Count5PubChem
H-Bond Acceptors3PubChem

Comparative Analysis with Parent Compound and Other Metabolites

Structurally, citalopram N-oxide differs from the parent drug citalopram (C₂₀H₂₁FN₂O) through the addition of one oxygen atom to its tertiary dimethylamino group, converting it into a charged amine oxide. This modification distinguishes it from the N-desmethyl metabolites (didemethylcitalopram and desmethylcitalopram) formed via oxidative N-dealkylation [5] [8]. Unlike N-dealkylation—catalyzed primarily by CYP450 isozymes—N-oxidation is mediated predominantly by flavin-containing monooxygenases (FMOs), with minor contributions from CYP2D6 [2] [8].

Physicochemically, the N-oxide metabolite is substantially more polar and hydrophilic than citalopram, evidenced by its lower logP value and higher polar surface area (59.9 Ų vs. ~40 Ų for citalopram). This reduced lipophilicity translates to diminished blood-brain barrier penetration, explaining its lack of significant serotonin reuptake inhibition despite retaining the core pharmacophore [8]. Unlike desmethylcitalopram—which maintains approximately 50% of the parent's pharmacological activity—citalopram N-oxide exhibits negligible affinity for the serotonin transporter (SERT) [5] [8]. Among phase I metabolites, citalopram N-oxide demonstrates greater polarity than the hydroxy metabolites (e.g., 3-hydroxycitalopram) but less polarity than the carboxylic acid derivative formed via deamination [5].

Properties

CAS Number

63284-72-0

Product Name

Citalopram N-oxide

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3

InChI Key

DIOGFDCEWUUSBQ-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]

Synonyms

1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro_x000B_-5-isobenzofurancarbonitrile; 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)_x000B_-1,3-dihydro-5-isobenzofurancarbonitrile N1-Oxide; Lu 11-305;

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.